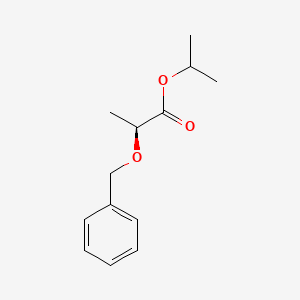![molecular formula C18H14O4S2 B14278776 5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) CAS No. 168641-43-8](/img/structure/B14278776.png)
5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine): is a conjugated organic compound with an intriguing structure. It consists of two 2,3-dihydrothieno[3,4-b][1,4]dioxine rings bridged by a central 1,4-phenylene unit. The compound’s aromatic character and fused ring system make it an interesting subject for study.
準備方法
Synthesis Routes:: Several synthetic routes exist for this compound. One common method involves the coupling of 2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives with a 1,4-dibromo- or 1,4-dichlorobenzene precursor. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, are often employed.
Reaction Conditions:: The reaction typically occurs under an inert atmosphere (nitrogen or argon) using a base (e.g., n-BuLi) to generate the reactive intermediate. Anhydrous conditions are crucial to prevent side reactions.
Industrial Production:: While laboratory-scale synthesis is well-established, industrial production methods may involve continuous-flow processes or optimized batch reactions. Scale-up considerations include safety, yield, and cost-effectiveness.
化学反応の分析
Reactivity::
Oxidation: The compound can undergo oxidation reactions, yielding various oxidation states.
Reduction: Reduction processes lead to the formation of reduced derivatives.
Substitution: Substituents on the phenylene ring can be modified via nucleophilic substitution reactions.
Oxidation: Oxidants like mCPBA or DDQ.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., Grignard reagents) in appropriate solvents.
Major Products:: The specific products depend on the reaction conditions and substituents. For example, oxidative coupling can yield π-conjugated polymers or oligomers.
科学的研究の応用
Chemistry::
Organic Electronics: The compound’s π-conjugated structure makes it useful in organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
Materials Science: It contributes to conductive polymers and functional materials.
Biocompatibility: Investigations explore its potential in biosensors and drug delivery systems.
Antioxidant Properties: Its aromatic rings may exhibit antioxidant effects.
Electrochromic Devices: Applications in smart windows and displays.
Photovoltaics: As part of organic solar cells.
作用機序
The compound’s effects likely involve interactions with molecular targets or pathways related to its electronic structure. Further research is needed to elucidate specific mechanisms.
類似化合物との比較
While there are limited reported crystal structures of related compounds (e.g., 3,4-ethylenedioxythiophene azomethine derivatives ), this compound’s unique combination of aromatic rings and heterocycles sets it apart.
特性
CAS番号 |
168641-43-8 |
|---|---|
分子式 |
C18H14O4S2 |
分子量 |
358.4 g/mol |
IUPAC名 |
5-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C18H14O4S2/c1-2-12(18-16-14(10-24-18)20-6-8-22-16)4-3-11(1)17-15-13(9-23-17)19-5-7-21-15/h1-4,9-10H,5-8H2 |
InChIキー |
VQXXYLBCWJZMOP-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(SC=C2O1)C3=CC=C(C=C3)C4=C5C(=CS4)OCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)




methanone](/img/structure/B14278765.png)


